1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine
Description
1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine is a piperidine-derived compound featuring a benzoyl group substituted at the para-position with a thiazole-2-yloxy moiety. This structure combines a heterocyclic thiazole ring with a piperidine scaffold, a configuration often explored in medicinal chemistry for targeting neurological and metabolic disorders. The thiazole ring contributes to its electronic and steric properties, while the benzoyl-piperidine backbone may influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
piperidin-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-9-2-1-3-10-17)12-4-6-13(7-5-12)19-15-16-8-11-20-15/h4-8,11H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQICACSLQSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine typically involves the reaction of 4-(1,3-thiazol-2-yloxy)benzoic acid with piperidine under specific conditions. The reaction may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoyl group and the piperidine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3.1. Hydrolysis
1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine could undergo hydrolysis under basic conditions, potentially breaking the ester-like bond between the benzoyl group and the thiazole ring.
3.2. Nucleophilic Substitution
The thiazole ring might undergo nucleophilic substitution reactions, especially if there are suitable leaving groups attached to it.
3.3. Ring Opening Reactions
Piperidine rings can be involved in ring-opening reactions under certain conditions, such as high temperatures or strong acids/bases.
Characterization Techniques
Characterization of compounds like this compound typically involves spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
-
Infrared Spectroscopy (IR) : Helps identify functional groups.
-
Mass Spectrometry (MS) : Useful for determining the molecular weight and fragmentation patterns.
Biological Activities
Compounds containing thiazole and piperidine moieties often exhibit biological activities, such as antimicrobial or antifungal properties. For instance, derivatives of 1,3,4-thiadiazoles have shown antihypertensive, anticonvulsant, and antidepressant activities .
Data Tables
Given the lack of specific data on this compound, the following table provides a general overview of potential characterization techniques and biological activities for similar compounds:
| Technique/Activity | Description |
|---|---|
| NMR Spectroscopy | Structural analysis |
| IR Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight and fragmentation |
| Antimicrobial Activity | Potential biological activity |
| Antifungal Activity | Potential biological activity |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Enzyme Inhibition: The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. For instance, compounds similar to 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine have shown promise in inhibiting cyclooxygenase-2 (COX-2), which is relevant in anti-inflammatory drug development.
- Antibacterial Activity: The compound has been investigated for its antibacterial properties against various pathogens. Its structural modifications can lead to enhanced activity against gram-positive and gram-negative bacteria .
2. Anticancer Research:
- In Vitro Studies: Recent studies have evaluated the anticancer potential of compounds with similar structures. For example, derivatives of thiazole-containing compounds have demonstrated moderate to potent activity against cancer cell lines such as MCF7 and HCT116 . These findings suggest that this compound may also possess similar anticancer effects.
3. Synthesis of Novel Compounds:
- Building Block for Complex Molecules: This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions allows researchers to explore new derivatives with potentially enhanced biological activities.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Properties
Another notable study focused on synthesizing benzothiazole-piperazine hybrids that were screened for anticancer activity. Compounds with structural similarities to this compound exhibited varying degrees of antiproliferative effects against multiple cancer cell lines . These findings support further exploration of this compound in cancer therapeutics.
Summary of Findings
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl group may enhance the compound’s binding affinity to its target, while the piperidine ring can modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Nitrogen
- Key Analogs: COB-3: A piperidine derivative with a small alkyl group (N-iPr) and a biphenyl ester. Exhibits a 14-fold increase in potency and elimination of non-nAChR-related effects compared to KAB-18 (phenylpropyl-substituted) . PPB-6/PPB-9: Piperidine derivatives with small alkyl groups (N-iPr or N-Et) and a benzyl-substituted succinimide. Show enhanced potency similar to COB-3 but with divergent binding due to the succinimide group . APB-10: Features a large alkyl group (4-methoxyphenyl) on piperidine nitrogen and a heterocyclic ester (chromone). Demonstrates 3–4-fold improved potency and receptor selectivity .
Structural Insight :
Small alkyl groups on the piperidine nitrogen (e.g., N-iPr, N-Et) enhance potency by reducing steric hindrance and improving ligand-receptor interactions. Conversely, large substituents (e.g., 3-phenylpropyl) diminish activity due to unfavorable steric effects .
Benzoyl Group Modifications
Heterocyclic Replacements :
- APB-7/APB-9 : Replace the benzoyl group with chromone or coumarin heterocycles. These analogs retain potency (IC₅₀ ~1–3 μM) while eliminating off-target effects, suggesting heterocycles modulate receptor specificity .
- Compound 18 (Benzoylpiperazine) : Replaces the piperidine ring with piperazine and substitutes the benzoyl carbonyl with an amide. Shows 10-fold lower 5-HT₂A receptor affinity , highlighting the necessity of the ketone group for binding .
- Electron-Withdrawing Substituents: 4-(p-Fluorobenzoyl)piperidine: A fluorinated analog acts as an antipsychotic pharmacophore with potency comparable to butyrophenones. The para-fluoro group enhances electron deficiency, improving receptor anchoring .
Piperidine Ring Modifications
Pyrrolidine Substitution :
Hydroxymethyl Linkers :
Impact on Bioactivity :
Piperidine’s six-membered ring provides conformational flexibility, while pyrrolidine’s five-membered structure may restrict binding modes. Hydroxymethyl linkers can enhance solubility but reduce membrane permeability .
Pharmacological Profiles and Selectivity
Table 1: Comparative Pharmacological Data
| Compound | Structure Modifications | IC₅₀ (μM) | Key Receptor Targets | Non-nAChR Effects |
|---|---|---|---|---|
| 1-[4-(Thiazol-2-yloxy)benzoyl]piperidine | Thiazole-2-yloxy, benzoyl-piperidine | N/A* | nAChR, 5-HT₂A | Low (predicted) |
| COB-3 | N-iPr, biphenyl ester | 0.7 | nAChR | None |
| APB-10 | N-(4-methoxyphenyl), chromone ester | 1.2 | nAChR, histamine H₃ | None |
| PPB-6 | N-iPr, benzyl-succinimide | 1.5 | nAChR | None |
| 4-(p-Fluorobenzoyl)piperidine | para-F, benzoyl-piperidine | 2.8 | 5-HT₂A, D₂ | Moderate |
*Data specific to the thiazole derivative requires further experimental validation. Predicted based on structural analogs .
Structure-Activity Relationship (SAR) Insights
- Piperidine Nitrogen Substituents :
- Benzoyl vs. Heterocyclic Esters :
- Thiazole-2-yloxy Specificity :
Therapeutic Implications
- Neurological Applications : Compounds like APB-10 and PPB-6 are candidates for Alzheimer’s or schizophrenia due to dual nAChR and histamine H₃ modulation .
- Metabolic Disorders : Thiazole-containing derivatives may target α-glucosidase (as seen in 1-DNJ analogs) or AMPA receptors for anti-fatigue effects .
Biological Activity
1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of enzyme inhibition and antibacterial properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazole-containing benzoyl chlorides. The structural formula can be represented as follows:
This compound features a piperidine ring substituted with a benzoyl group that is further modified by a thiazole moiety, which is known for enhancing biological activity through various mechanisms.
Enzyme Inhibition
One of the primary biological activities attributed to this compound is its role as an inhibitor of acetylcholinesterase (AChE). A study demonstrated that derivatives with bulky substituents in the para position significantly increased AChE inhibitory activity. The compound's interaction with AChE enhances acetylcholine levels in neural tissues, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Table 1: AChE Inhibition Potency of Piperidine Derivatives
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | AChE Inhibition |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.56 | Strong AChE Inhibitor |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may be linked to the thiazole moiety, which is known for its ability to disrupt bacterial cell wall synthesis .
Table 2: Antibacterial Activity of Selected Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Salmonella typhi | TBD |
| Control (Standard Antibiotic) | Bacillus subtilis | TBD |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperidine Ring : Provides a basic nitrogen that facilitates interaction with enzyme active sites.
- Thiazole Group : Enhances lipophilicity and may contribute to binding affinity through π-π stacking interactions with aromatic residues in target proteins.
- Benzoyl Moiety : Known to engage in hydrophobic interactions which are critical for binding to various biological targets.
Case Studies and Research Findings
Recent research has highlighted the potential of piperidine derivatives as therapeutic agents. For instance, compounds bearing similar structural motifs have shown promise as anti-inflammatory agents by suppressing COX-2 activity. This indicates that modifications to the piperidine structure could yield derivatives with enhanced pharmacological profiles .
A notable case study involved the optimization of benzoylpiperidine derivatives for selective inhibition of monoacylglycerol lipase (MAGL), showcasing how small changes in structure can lead to significant variations in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
